5-Formyluridine

Description

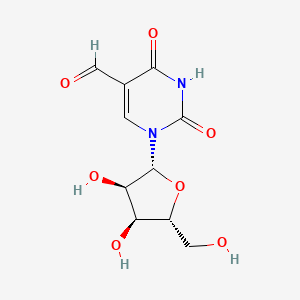

Structure

3D Structure

Propriétés

Numéro CAS |

3180-21-0 |

|---|---|

Formule moléculaire |

C10H12N2O7 |

Poids moléculaire |

272.21 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 |

Clé InChI |

MZBPLEJIMYNQQI-JXOAFFINSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

SMILES isomérique |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O |

SMILES canonique |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Synonymes |

5-formyluridine |

Origine du produit |

United States |

Méthodes De Préparation

Palladium-Catalyzed Coupling and Ozonolysis

A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.

Key Steps:

-

Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.

-

Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.

-

Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.

Advantages:

-

High regioselectivity for the 5-position.

-

Compatible with protecting groups for ribose stabilization.

Limitations:

-

Multi-step synthesis requiring stringent control of reaction conditions.

Oxidation of 5-Hydroxymethyluridine

Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.

-

Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.

-

Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.

-

Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.

Reaction Conditions:

-

Temperature: Reflux (~100°C).

-

Time: 12 hours.

-

Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .

Mechanistic Insight:

RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.

Advantages:

-

High efficiency and simplicity.

-

Scalable for industrial applications.

Methanesulfonic Acid-Urotropine Mediated Formylation

A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.

-

Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.

-

Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.

-

Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.

Optimized Conditions:

-

Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.

-

Temperature: 150–170°C.

-

Time: 36–48 hours.

Advantages:

-

Avoids protective group chemistry.

-

Suitable for large-scale production.

Limitations:

-

Harsh reaction conditions may degrade heat-sensitive substrates.

-

Requires careful pH adjustment during work-up.

Comparative Analysis of Synthetic Methods

Physicochemical Properties of this compound

Q & A

Q. What details are essential for replicating this compound-related experiments?

- Methodological Answer:

- Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .

- Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .

- Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.